molecular formula C6H6O3 B023740 1,2,4-Benzenetriol CAS No. 533-73-3

1,2,4-Benzenetriol

Cat. No.: B023740
CAS No.: 533-73-3
M. Wt: 126.11 g/mol
InChI Key: GGNQRNBDZQJCCN-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriol (BT) is an aromatic trihydroxybenzene derivative (C₆H₆O₃) with diverse biological and chemical roles. It is a metabolite of benzene biotransformation, implicated in benzene-induced carcinogenicity due to its ability to induce oxidative DNA damage . BT is naturally present in coffee extracts, where it may counteract the antihypertensive effects of chlorogenic acid, and it is used in hair dyes at concentrations up to 3.0% . Electrochemically, BT exhibits pH-dependent redox behavior, forming weak complexes with Mg²⁺ and moderately stable complexes with Fe²⁺. In alkaline conditions, it transforms into a tetra-hydroxy derivative with enhanced antioxidant activity .

Preparation Methods

Acid-Catalyzed Hydrolysis of 1,2,4-Triacetoxybenzene

The most widely documented method for synthesizing 1,2,4-benzenetriol involves the hydrolysis of 1,2,4-triacetoxybenzene, a precursor derived from p-benzoquinone. This two-step process begins with the acetylation of p-benzoquinone using acetic anhydride in the presence of concentrated sulfuric acid at temperatures below 40°C . The intermediate 1,2,4-triacetoxybenzene is subsequently hydrolyzed under acidic conditions.

Reaction Conditions and Optimization

A representative procedure combines 670 g of 1,2,4-triacetoxybenzene (2.656 mol) with methanol (2.5 L), deionized water (1.5 L), and 12 N hydrochloric acid (22 mL, 0.264 mol). The mixture is refluxed for 7 hours, followed by cooling and solvent removal under reduced pressure. The crude product is purified via dissolution in ethyl acetate, treatment with activated charcoal, and recrystallization, yielding 314 g (98%) of this compound as a pale orange solid .

Key Advantages:

  • High yield (98%) under reflux conditions .

  • Scalability demonstrated at multi-gram scales .

Challenges:

  • Requires careful control of hydrochloric acid concentration to avoid over-hydrolysis .

  • Impurities such as tetrahydroxybenzene and dimeric byproducts may necessitate additional purification steps .

Catalytic Degradation of Cellulose Using Activated Carbon

A green synthesis route utilizes biomass-derived activated carbon (AC) catalysts to convert cellulose into this compound under hydrothermal conditions. Sulfonated activated carbon (CSP-1), prepared by sulfonation of carbonized corn straw, exhibits a high surface area (1,115 m²/g) and balanced Brønsted-Lewis acidity .

Mechanism and Selectivity

Brønsted acid sites promote cellulose hydrolysis and dehydration, while Lewis acid sites facilitate isomerization and rearrangement reactions. At 230°C and 1 MPa for 1 hour, CSP-1 achieves >99.9% cellulose conversion with 42.3% selectivity for this compound .

Key Advantages:

  • Utilizes renewable biomass feedstocks .

  • Avoids hazardous solvents and strong acids .

Challenges:

  • Moderate selectivity necessitates post-reaction separation .

  • High energy input required for hydrothermal conditions .

Dakin Oxidation of Dihydroxybenzaldehyde Derivatives

The Dakin oxidation, traditionally used for converting phenolic aldehydes to polyhydroxybenzenes, has been adapted for this compound synthesis. This method involves treating 2,4-dihydroxybenzaldehyde or 3,4-dihydroxyacetophenone with alkaline hydrogen peroxide (H₂O₂) .

Reaction Dynamics

In a typical procedure, the substrate is dissolved in aqueous sodium hydroxide (pH 10–12) and reacted with 30% H₂O₂ at 50–60°C for 4–6 hours. The reaction proceeds via nucleophilic peroxidation of the carbonyl group, followed by cleavage to yield the triol .

Key Advantages:

  • Mild conditions compared to acid hydrolysis .

  • Compatible with electron-rich aromatic substrates .

Challenges:

  • Competing over-oxidation to quinones may reduce yields .

  • Requires precise pH control to minimize side reactions .

Biobased Synthesis from 5-Hydroxymethylfurfural (HMF)

Emerging routes leverage HMF, a carbohydrate-derived platform chemical, to produce this compound. Acid-catalyzed rearrangement of HMF in aqueous media generates this compound alongside levulinic acid and formic acid .

Stability and Byproduct Formation

Under ambient conditions, this compound undergoes rapid dimerization to form [1,1'-biphenyl]-2,2',4,4',5,5'-hexaol (1) and oxidized derivatives like 2',4,4',5'-tetrahydroxy-[1,1'-biphenyl]-2,5-dione (2) . Deuteration studies in D₂O reveal selective H/D exchange at the C5 and C3 positions, highlighting the compound’s reactivity under acidic conditions .

Key Advantages:

  • Aligns with sustainable chemistry principles .

  • Potential for integration into biorefinery processes .

Challenges:

  • Low isolation yields due to instability .

  • Complex purification required to separate dimers and oligomers .

Comparative Analysis of Preparation Methods

MethodFeedstockConditionsYield/SelectivityKey AdvantagesLimitations
Acid hydrolysis p-BenzoquinoneHCl/MeOH/H₂O, reflux98% yieldHigh yield, scalabilityStrong acid use, impurities
Cellulose degradation Cellulose230°C, 1 MPa, CSP-1 catalyst42.3% selectivityRenewable feedstockEnergy-intensive, moderate selectivity
Dakin oxidation DihydroxybenzaldehydesAlkaline H₂O₂, 50–60°C60–70% yieldMild conditionspH sensitivity, byproducts
Biobased synthesis HMFAqueous acid, 80–100°C20–40% yieldSustainable routeLow yield, stability issues

Industrial and Laboratory Considerations

Scalability and Cost

  • Acid hydrolysis is industrially favored for its high yield but faces challenges in waste acid management .

  • Cellulose degradation offers environmental benefits but requires advanced catalyst design to improve selectivity .

  • Biobased routes remain largely exploratory, with stability and purification bottlenecks hindering commercialization .

Purification Techniques

  • Recrystallization from ethyl acetate effectively removes dimeric impurities .

  • Activated charcoal treatment followed by vacuum drying enhances product purity .

Chemical Reactions Analysis

1,2,4-Benzenetriol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents like hydrogen peroxide, and reducing agents. Major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives .

Scientific Research Applications

Biochemical Applications

1.1 Biobased Chemical Synthesis

BTO is recognized as a valuable building block for synthesizing biobased aromatic compounds. Derived from 5-hydroxymethylfurfural (HMF), BTO can undergo selective deuteration under acidic conditions, which facilitates the creation of novel compounds through electrophilic aromatic substitution. This property is particularly useful in developing biobased polymers as potential replacements for bisphenol A .

1.2 Antioxidant Properties

Research indicates that BTO demonstrates significant antioxidant activity. Its ability to generate reactive oxygen species (ROS) through autoxidation has been linked to its role in cellular processes, including apoptosis and DNA damage in myeloid cells. This characteristic positions BTO as a candidate for further studies in cancer therapy and oxidative stress-related conditions .

Pharmacological Applications

2.1 Enzyme Inhibition

BTO has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition may have implications for treating neurodegenerative diseases like Alzheimer's .

2.2 Biotherapeutic Development

The compound has been explored in the context of biotherapeutics, particularly in formulations targeting specific diseases. Its metabolic pathways and degradation products have been studied to understand better how it interacts with biological systems and its potential therapeutic effects .

Environmental Applications

3.1 Biomonitoring of Benzene Exposure

BTO serves as a biomarker for benzene exposure in occupational health studies. Research has shown that only a small percentage (0.47%) of absorbed benzene is excreted as BTO in urine, making it a useful indicator for assessing exposure levels among workers in industries where benzene is prevalent .

3.2 Wastewater Treatment

Due to its chemical properties, BTO can be utilized in wastewater treatment processes aimed at removing phenolic compounds from industrial effluents. Its reactivity may facilitate the breakdown of more complex pollutants into less harmful substances .

Material Science Applications

4.1 Polymer Production

The symmetric nature of dimeric products derived from BTO suggests its potential use in creating new polymeric materials. These materials could exhibit enhanced properties suitable for various applications, including coatings and adhesives .

4.2 Cosmetic Formulations

BTO is also being investigated for its application in cosmetic products due to its antioxidant properties and ability to stabilize formulations. Safety assessments have indicated that it can be safely incorporated into hair dyes and other personal care products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
BiochemistryBiobased chemical synthesisValuable building block for polymers
PharmacologyEnzyme inhibitionPotential treatment for neurodegenerative diseases
Environmental ScienceBiomonitoring benzene exposureUseful biomarker; low excretion rate
Material SciencePolymer productionPotential for new polymeric materials
Cosmetic ScienceHair dye formulationsSafe for use; antioxidant properties

Case Studies

  • Biobased Chemical Synthesis : A study demonstrated that BTO could be transformed into various dimeric structures under aerobic conditions, showing promise as a precursor for sustainable polymer production .
  • Antioxidant Mechanism : Research on HL-60 human myeloid cells indicated that BTO's generation of ROS led to increased apoptosis, highlighting its potential role in cancer therapies .
  • Occupational Health Study : A cross-sectional study involving workers exposed to benzene showed a linear relationship between benzene exposure levels and urinary excretion of BTO, reinforcing its utility as a biomarker .

Mechanism of Action

The mechanism by which 1,2,4-benzenetriol exerts its effects involves the generation of reactive oxygen species, which can cause DNA strand cleavage and other cellular damage. It also affects DNA methylation and histone acetylation, leading to changes in gene expression . These molecular targets and pathways are crucial in understanding its toxicological effects and potential therapeutic applications.

Comparison with Similar Compounds

DNA Damage and Genotoxicity

BT demonstrates significantly stronger DNA-damaging effects compared to other benzene metabolites (Table 1).

Compound DNA Damage Mechanism Key Findings References
1,2,4-Benzenetriol Autoxidation generates active species (not hydroxyl radicals) via Cu(II)-mediated redox cycling. Causes alkali-labile sites at guanine/thymine residues; inhibited by catalase/SOD. Accelerated by Cu(II) .
Hydroquinone (HQ) Generates hydroxyl radicals via redox cycling; less potent than BT. Induces single/double-strand breaks but requires higher concentrations. No Cu(II) dependence .
1,4-Benzoquinone (BQ) Direct electrophilic DNA adduct formation. Most potent DNA synthesis inhibitor (ED₅₀ = 5 µM) but minimal direct DNA cleavage .
Catechol Weak genotoxicity; indirect oxidative damage. Induces sister chromatid exchanges (SCEs) but no significant DNA strand breaks .
Phenol Minimal direct DNA damage. No observable DNA cleavage even at 1 mM .

Key Insights :

  • BT’s DNA damage is uniquely dependent on Cu(II), distinguishing it from HQ and BQ .
  • BQ is more cytotoxic but less genotoxic than BT in vitro .

Antioxidant vs. Pro-Oxidant Activity

BT exhibits dual roles depending on environmental conditions (Table 2):

Compound Antioxidant Activity Pro-Oxidant Activity References
This compound Tetra-hydroxy derivative (formed at pH > 9) has higher ABTS radical scavenging than vitamin C. Autoxidizes to generate H₂O₂ and superoxide, inducing oxidative DNA damage .
Sesamol Structurally similar lignan with water-soluble antioxidant properties. Lacks significant pro-oxidant effects.
Hydroquinone Weak antioxidant; reduces radicals via quinone-hydroquinone cycling. Generates hydroxyl radicals via Fenton reactions with Fe³⁺ .

Key Insights :

  • BT’s antioxidant capacity is context-dependent, contrasting with sesamol’s consistent activity .
  • HQ’s pro-oxidant effects are Fe³⁺-mediated, unlike BT’s Cu(II)-dependent mechanism .

Antimicrobial Activity

BT and its derivatives show unique antibacterial mechanisms compared to phenolic analogs (Table 3):

Compound Target Organism Mechanism Activity References
This compound Xanthomonas citri Limits iron availability; disrupts membranes at high doses. MIC = 0.05 mM; dimerization reduces efficacy .
Alkyl-BDOs (BT derivatives) X. citri Membrane disruption within 15 minutes. High bactericidal activity; low human toxicity .
Catechol Broad-spectrum bacteria Membrane permeabilization; protein binding. Moderate activity; pH-dependent. N/A

Key Insights :

  • BT’s iron-chelating mechanism is distinct from membrane-targeting phenolics like alkyl-BDOs .

Biodegradation Pathways

BT serves as a key intermediate in microbial degradation of aromatic pollutants, differing from pathways involving hydroquinone or catechol (Table 4):

Substrate Degrading Organism Key Enzyme Product References
p-Nitrophenol (PNP) Arthrobacter JS443 Monooxygenase BT → maleylacetic acid
Hydroquinone Moraxella spp. Dioxygenase γ-Hydroxymuconic semialdehyde

Key Insights :

  • BT degradation in Arthrobacter involves monooxygenases, unlike dioxygenase-driven hydroquinone pathways .

Biological Activity

1,2,4-Benzenetriol (BT) is a phenolic compound that has garnered attention due to its biological activities, particularly in relation to its role as a metabolite of benzene. This article explores the biological activity of BT, focusing on its mechanisms of action, effects on various cell types, and potential applications in antibacterial treatments.

Overview of this compound

This compound is a trihydroxy derivative of benzene, formed through the metabolic processes involving benzene exposure. It is known to generate reactive oxygen species (ROS), which play a significant role in its biological effects. The compound has been implicated in various toxicological studies due to its potential myelotoxicity and carcinogenicity.

Reactive Oxygen Species Generation

BT induces oxidative stress by generating ROS through autoxidation. Studies have shown that exposure to BT leads to increased levels of apoptosis and ROS in human myeloid cells (HL-60 cells) . The generation of superoxide and hydrogen peroxide was confirmed using specific fluorescent probes, indicating a strong correlation between BT exposure and oxidative damage.

Apoptosis Induction

The induction of apoptosis by BT is concentration-dependent. In HL-60 cells treated with 50 µM BT for 8 hours, a significant increase in apoptotic cells was observed compared to controls . This apoptotic effect can be mitigated by antioxidants such as catalase and methionine, suggesting that ROS are critical mediators of BT's cytotoxic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BT-derived compounds against Xanthomonas citri, the bacterium responsible for citrus canker. Alkyl ethers synthesized from BT exhibited bactericidal activity by disrupting bacterial cell membranes within 15 minutes . The low toxicity of these compounds to human cells (MRC-5) further supports their potential as biopesticides.

Table: Antibacterial Efficacy of BT-Derived Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
4-Alkoxy-1,2-benzenediolXanthomonas citri0.05 mMDisruption of cell membrane
This compoundVarious bacterial speciesNot specifiedOxidative stress induction

Toxicological Studies

The toxicity profile of BT has been investigated in both in vitro and in vivo models. A study indicated that only 0.47% of absorbed benzene is excreted as BT in urine among exposed workers . This finding underscores the relevance of BT as a biomarker for benzene exposure. Additionally, the compound has been shown to inhibit erythroid differentiation in K562 cells, which may have implications for understanding its effects on hematopoiesis .

Case Study: Worker Exposure to Benzene

A cross-sectional study involving urine analysis from workers exposed to benzene revealed a linear relationship between urinary concentrations of BT and benzene exposure levels . This suggests that monitoring BT levels could serve as an effective means to assess occupational exposure risks.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,2,4-benzenetriol that influence its reactivity in experimental settings?

this compound (C₆H₆O₃) is a trihydroxybenzene derivative with a molecular weight of 126.11 g/mol. Key properties include:

  • Solubility : Freely soluble in water, ethanol, and ether, but poorly soluble in nonpolar solvents like benzene or chloroform .
  • Melting Point : 140–140.5°C, with sublimation observed under standard conditions .
  • Reactivity : Undergoes rapid autoxidation in aqueous solutions, forming intermediates like 2-hydroxybenzoquinone and generating reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .

Methodological Note : When handling this compound, store in airtight containers at 0–6°C to minimize autoxidation. Use UV-Vis spectroscopy (peak at 482 nm) to monitor its autoxidation kinetics .

Q. How can researchers quantify DNA damage induced by this compound in vitro?

DNA damage assays typically involve:

  • Gel Electrophoresis : Use ³²P-end-labeled DNA fragments (e.g., human c-Ha-ras-1 proto-oncogene) treated with this compound. Analyze cleavage patterns via autoradiography to identify alkali-labile sites and strand breaks .
  • Site-Specificity Mapping : Employ Maxam-Gilbert sequencing to pinpoint cleavage hotspots, which predominantly occur at guanine and adjacent thymine residues .
  • Inhibitor Studies : Include catalase (scavenges H₂O₂), superoxide dismutase (SOD; neutralizes O₂⁻), and metal chelators (e.g., bathocuproine for Cu⁺) to dissect ROS-mediated vs. metal-dependent damage pathways .

Key Finding : this compound induces significantly stronger DNA damage than hydroquinone, with copper ions (Cu²⁺) acting as critical cofactors .

Advanced Research Questions

Q. How do conflicting data on hydroxyl radical (•OH) involvement in this compound-induced DNA damage arise, and how can they be resolved?

Contradictions :

  • Spin-trapping (e.g., DMPO-OH adducts) detects •OH during autoxidation , but sodium formate (a •OH scavenger) fails to inhibit DNA damage, while methional (broad radical scavenger) does .
  • Fe³⁺ enhances •OH production but does not accelerate DNA damage, whereas Cu²⁺ amplifies damage without increasing •OH yield .

Resolution Strategies :

  • Dual-Inhibitor Experiments : Combine SOD, catalase, and Cu⁺ chelators to isolate ROS contributions.
  • Alternative Probes : Use fluorescent probes (e.g., coumarin-3-carboxylic acid) for real-time •OH detection.
  • Metal-Specific Chelation : Compare damage in Cu²⁺-depleted vs. Fe³⁺-depleted systems to confirm Cu-dependent pathways .

Q. What experimental designs can elucidate the role of copper ions in this compound-mediated genotoxicity?

  • Chelator Titration : Add bathocuproine (Cu⁺-specific) or DTPA (broad-spectrum chelator) to reaction mixtures. Observe dose-dependent inhibition of DNA cleavage .
  • Metal Supplementation : Spike systems with Cu²⁺ or Fe³⁺ and quantify damage via densitometry of gel electrophoresis bands .
  • Electron Paramagnetic Resonance (EPR) : Monitor Cu⁺/Cu²⁺ redox cycling during autoxidation to correlate metal speciation with ROS generation .

Critical Insight : Cu²⁺ accelerates DNA damage by facilitating redox cycling of this compound-derived semiquinones, producing non-•OH active species (e.g., quinone-Cu complexes) .

Q. How can genome-wide studies inform tolerance mechanisms to this compound in model organisms?

  • Yeast Deletion Libraries : Perform chemogenomic profiling using heterozygous deletion strains exposed to this compound. Identify hypersensitive mutants (e.g., oxidative stress response genes, metal transporters) via competitive growth assays .
  • Pathway Enrichment Analysis : Map fitness defects to pathways like glutathione metabolism (antioxidant defense) or metal homeostasis (e.g., CCC1 vacuolar iron transporter) .

Application : Such data can guide hypotheses about conserved detoxification mechanisms in higher eukaryotes.

Q. What analytical techniques are optimal for tracking this compound metabolites in biological systems?

  • LC-MS/MS : Quantify stable metabolites (e.g., 2-hydroxybenzoquinone) in cell lysates or serum using reverse-phase chromatography and negative-ion mode detection.
  • ESR Spin Trapping : Detect transient radicals (e.g., semiquinones) with spin traps like DMPO or PBN .
  • Fluorescent Metal Sensors : Use Cu²⁺-selective probes (e.g., Phen Green SK) to visualize intracellular metal redistribution during exposure .

Q. Why do in vitro and in vivo studies show discrepancies in this compound’s genotoxicity?

  • Metabolic Activation : In vivo, this compound may undergo phase-II conjugation (e.g., glucuronidation), reducing bioavailability compared to direct in vitro exposure .
  • Microenvironment Factors : Intracellular glutathione levels and metal pools (e.g., Cu⁺ in mitochondria) modulate redox activity .

Validation Approach : Compare DNA adduct profiles (e.g., 8-oxo-dG) in cell cultures vs. animal models using immunohistochemistry or comet assays .

Properties

IUPAC Name

benzene-1,2,4-triol
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InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
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InChI Key

GGNQRNBDZQJCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID3040930
Record name 1,2,4-Benzenetriol
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Molecular Weight

126.11 g/mol
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CAS No.

533-73-3
Record name 1,2,4-Benzenetriol
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Record name Benzene-1,2,4-triol
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Synthesis routes and methods

Procedure details

Eighty grams of the crude 1,2,4-triacetoxybenzene were dissolved in 200 ml of methanol containing 6 g of concentrated sulfuric acid. The reaction mixture was boiled under reflux for one hour. Then the solution was cooled to room temperature and neutralized with an equivalent amount of fine powdered sodium carbonate. Thereafter 800 ml of ethylether was added whereupon sodium sulfate precipitated out, which was removed by filtration. Reaction by-products and contaminants being responsible for a dark red coloration may be removed employing solid silica gel. After evaporation of the supernatant under reduced pressure, a dark red oil is obtained which crystallized upon standing at 40° C. in the form of a slight reddish solid mass which is pure enough for the next step. This product is 1,2,4-trihydroxybenzene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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